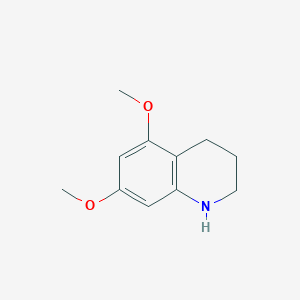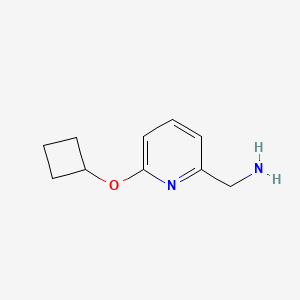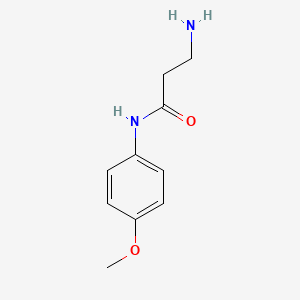
5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular weight of 193.25 . It is also known as this compound hydrochloride .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinoline analogs has been described in various studies . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO2/c1-13-8-6-10-9 (4-3-5-12-10)11 (7-8)14-2/h6-7,12H,3-5H2,1-2H3 .
Chemical Reactions Analysis
The reaction of 1,2,3,4-tetrahydroquinoline analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ in 40% yield .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 193.25 . It is stored at room temperature and is in the form of oil .
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-Inflammatory Effects
5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline has shown potential as a non-narcotic analgesic with pronounced anti-inflammatory effects. A study found that it demonstrated a stronger anti-inflammatory effect than diclofenac sodium, indicating its potential in medical practice as a pain reliever (Rakhmanova et al., 2022).
Synthesis of Various Alkaloids
This compound plays a role in the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids. It serves as a starting material for the preparation of various alkaloids, demonstrating its utility in pharmaceutical chemistry (Blank & Opatz, 2011).
Antiproliferative Action in Cancer
In cancer research, this compound showed antiproliferative effects in hepatocellular carcinoma and colorectal carcinoma models. It demonstrated a protective action on the liver and the ability to restore normal liver tissue arrangement, indicating its potential in anticancer therapy (Kumar et al., 2017), (Mishra et al., 2018).
Enzymatic Hydrolysis
This compound has been utilized in dynamic kinetic enzymatic hydrolysis, resulting in products with high enantiopurity and good yield. This process is significant in the synthesis of pharmaceutical compounds (Paál et al., 2008).
Local Anesthetic Activity
It also exhibited high local anesthetic activity in animal models, surpassing the effects of traditional anesthetics like lidocaine. This suggests its potential application in developing new anesthetic drugs (Azamatov et al., 2023).
Inhibition of Carbonic Anhydrase Isoforms
This compound derivatives were found to inhibit several carbonic anhydrase isoforms, which can be relevant in treating conditions like glaucoma, epilepsy, and certain types of tumors (Gitto et al., 2011).
Inotropic Effects on Heart Muscles
Some derivatives of this compound showed dose-dependent negative inotropic effects on heart muscles, indicating its potential influence on cardiovascular pharmacology (Khushmatov et al., 2020).
Anticonvulsant Properties
Derivatives of this compound showed promising anticonvulsant activities in animal models of epilepsy, highlighting their potential as antiepileptic drugs (Gitto et al., 2010).
Wirkmechanismus
Target of Action
5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of compounds known for their diverse biological activities . These compounds have been found to be effective against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq-based compounds are known to interact with various biological targets, leading to a range of effects . For instance, a similar compound was found to have antibacterial properties against several pathogenic bacterial strains .
Biochemical Pathways
Thiq-based compounds are known to exert diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
A similar compound was found to have antibacterial properties against several pathogenic bacterial strains .
Safety and Hazards
The safety data sheet for a similar compound, 5,7-dimethyl-1,2,3,4-tetrahydroquinoline, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Zukünftige Richtungen
The future directions for the study of 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline and similar compounds could involve further exploration of their biological activities against various infective pathogens and neurodegenerative disorders . The development of novel THIQ analogs with potent biological activity is also a potential area of research .
Eigenschaften
IUPAC Name |
5,7-dimethoxy-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-8-6-10-9(4-3-5-12-10)11(7-8)14-2/h6-7,12H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDOKGRDXNRWBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCN2)C(=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
250156-42-4 |
Source


|
| Record name | 5,7-dimethoxy-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]propanamide](/img/structure/B2409920.png)

![(5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2409924.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2409925.png)


![5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2409928.png)
![[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2409929.png)
![3-[1-(3-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/structure/B2409930.png)

![N-(2,3-Dimethylphenyl)-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2409935.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2409938.png)
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethylsulfanyl)butanoic Acid](/img/structure/B2409939.png)